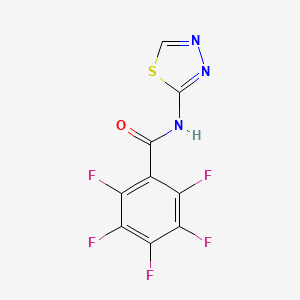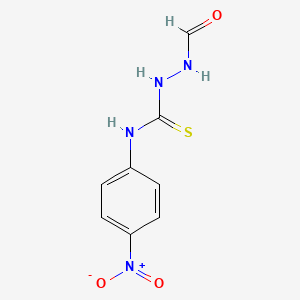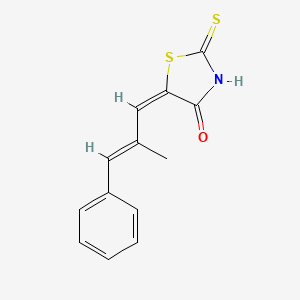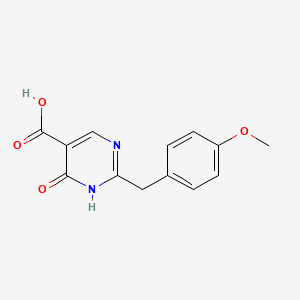
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as PQR309, is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PQR309 has shown promising results in preclinical studies as a potential anti-cancer therapy.
Wirkmechanismus
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide targets the PI3K signaling pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3K isoform p110α, which is frequently mutated in cancer. By inhibiting p110α, this compound reduces the activity of downstream signaling pathways, including Akt and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide as a research tool is its specificity for p110α, which allows for targeted inhibition of the PI3K pathway. However, this compound has limitations as well, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could focus on several areas. One area of interest is the potential for this compound as a combination therapy with other cancer treatments, such as immunotherapy. Another area of interest is the development of more potent and stable analogs of this compound. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases beyond cancer, such as inflammatory and metabolic diseases.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has demonstrated efficacy in animal models of cancer, with reduced tumor growth and improved survival rates.
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-4-5-20-18(11-15)19(12-21(26-20)17-3-2-8-24-14-17)22(27)25-13-16-6-9-23-10-7-16/h2-12,14H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESRFUBGPBDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4657322.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide](/img/structure/B4657330.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4657348.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4657357.png)

![methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4657383.png)

![2-[(4-methoxybenzyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4657388.png)
![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)
![3-[({4-[(methylamino)sulfonyl]phenyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4657420.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-propylglycinamide](/img/structure/B4657423.png)